molecular formula C6H12Cl2N4O2 B1380093 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride CAS No. 1461706-20-6

2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride

Cat. No.: B1380093
CAS No.: 1461706-20-6
M. Wt: 243.09 g/mol
InChI Key: BZOSAZGJOBKHMQ-UHFFFAOYSA-N
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Description

2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is a synthetic organic compound that features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the triazole ring in the compound can act as a competitive inhibitor for certain enzymes, thereby modulating their activity. This compound has been shown to interact with enzymes involved in metabolic pathways, such as imidazoleglycerol-phosphate dehydratase, which is crucial for histidine biosynthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating the downstream effects of these pathways. This can result in altered cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The triazole ring in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of the compound on cellular function can vary. In vitro studies have indicated that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration. These findings highlight the importance of careful dosage optimization in experimental settings to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in amino acid biosynthesis, leading to altered levels of specific amino acids in the cell. These interactions are critical for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of the compound within tissues, influencing its localization and accumulation. These processes are essential for understanding the compound’s bioavailability and overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoguanidines with hydrazine, followed by cyclocondensation to form the triazole ring . Another approach includes the thermal condensation of N-cyanoimidates with hydrazine .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that require precise control of reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can produce a variety of substituted triazole compounds .

Scientific Research Applications

2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-triazole: A basic triazole compound with similar structural features.

    3-amino-1,2,4-triazole: Another triazole derivative with potential biological activities.

    4-phenyl-1H-1,2,4-triazole: A substituted triazole with unique properties.

Uniqueness

2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a triazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.2ClH/c1-6(7,5(11)12)2-10-4-8-3-9-10;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOSAZGJOBKHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 2
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 3
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 4
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 5
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride

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